![molecular formula C22H22N2O6 B12472318 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472318.png)
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methoxyphenyl group, and a carbonyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-methoxyphenyl-2-oxoethyl acetate. This intermediate is then reacted with 2-methylphenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the rest of the structure.
2-Propenal, 3-(2-methoxyphenyl)-: Similar methoxyphenyl group but different functional groups.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N2O6 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22N2O6/c1-14-6-3-4-9-18(14)21(27)23-24-12-16(11-20(24)26)22(28)30-13-19(25)15-7-5-8-17(10-15)29-2/h3-10,16H,11-13H2,1-2H3,(H,23,27) |
InChI Key |
FXQKJXYPALJQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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